Cas no 874910-35-7 ((1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1))

(1R)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride (1:1) is a chiral benzazepine derivative with a defined stereochemistry at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research and development. Its rigid benzazepine scaffold is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes. The methyl substitution at the 3-position may influence binding affinity and metabolic stability. This compound is typically utilized as a high-purity intermediate or reference standard in drug discovery. Careful handling is recommended due to its potential pharmacological activity. Storage under controlled conditions ensures long-term integrity.
(1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1) structure
874910-35-7 structure
Product Name:(1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1)
CAS No:874910-35-7
MF:C11H14N2O
MW:190.241662502289
CID:1895660
PubChem ID:53485148
Update Time:2025-06-03

(1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • (1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1)
    • (R)-1-AMINO-3-METHYL-4,5-DIHYDRO-1H-BENZO[D]AZEPIN-2(3H)-ONE-HCL
    • SCHEMBL4122465
    • (R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
    • CS-0457682
    • 874910-35-7
    • Inchi: 1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m1/s1
    • InChI Key: RETLCOJLSHBJEZ-SNVBAGLBSA-N
    • SMILES: O=C1[C@@H](C2C=CC=CC=2CCN1C)N

Computed Properties

  • Exact Mass: 190.110613074Da
  • Monoisotopic Mass: 190.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.3Ų

(1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528349-1g
(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
874910-35-7 98%
1g
¥2190.00 2024-04-27

Additional information on (1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1)

Compound CAS No. 874910-35-7: (1R)-1-Amino-3-Methyl-1,3,4,5-Tetrahydro-2H-3-Benzazepin-2-One Hydrochloride (1:1)

Introduction to the Compound

The compound CAS No. 874910-35-7, also known as (1R)-1-Amino-3-Methyl-1,3,4,5-Tetrahydro-2H-3-Benzazepin-2-One Hydrochloride (1:1), is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to a diazepine system. The presence of an amino group and a methyl substituent further enhances its functional versatility. Recent studies have highlighted its role in neuropharmacology and drug development, making it a subject of intense research interest.

Structural Features and Synthesis

The molecular structure of (1R)-1-Amino-3-Methyl-1,3,4,5-Tetrahydro-2H-3-Benzazepin-2-One Hydrochloride is characterized by a rigid framework that combines aromaticity with saturated rings. The stereochemistry at the 1R position plays a critical role in determining its pharmacokinetic properties. The synthesis of this compound involves multi-step organic reactions, including Stork enamine alkylation and reductive amination, which are optimized to achieve high yields and stereochemical fidelity. Researchers have recently explored alternative synthetic pathways using catalytic asymmetric synthesis, which has significantly improved the efficiency of production.

Pharmacological Properties and Applications

One of the most promising aspects of this compound is its demonstrated activity as a neuroprotective agent. Studies conducted in vitro and in vivo have shown that it exhibits potent antioxidant properties and can mitigate oxidative stress-induced neuronal damage. Furthermore, it has been found to modulate key signaling pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Recent clinical trials have provided preliminary evidence supporting its efficacy in improving cognitive function in animal models.

Another area of interest is its potential as an antidepressant. Preclinical studies suggest that this compound interacts with serotonin reuptake transporters, making it a candidate for treating mood disorders. Its ability to cross the blood-brain barrier efficiently further enhances its therapeutic potential.

Recent Research Findings

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that it binds effectively to several therapeutic targets, including monoamine oxidase (MAO) enzymes and N-methyl-D-aspartate (NMDA) receptors. Such findings underscore its potential as a multifunctional drug candidate.

Additionally, researchers have explored its role in anti-inflammatory therapy. Experimental data indicate that this compound inhibits cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This dual functionality—combining neuroprotective and anti-inflammatory properties—positions it as a versatile agent for treating complex neurological conditions.

Challenges and Future Directions

While the compound exhibits remarkable pharmacological properties, challenges remain in terms of optimizing its bioavailability and minimizing potential side effects. Ongoing research is focused on developing prodrugs and delivery systems that enhance its stability and absorption in vivo. Future studies will also investigate its long-term safety profile and explore combination therapies that leverage its multiple modes of action. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical practice. In conclusion, CAS No. 874910-35-7, or (1R)-1-Amino-3-Methyl-1,3,4,5-Tetrahydro-2H-3-Benzazepin-2-One Hydrochloride (1:1), represents a cutting-edge molecule with vast untapped potential in the field of neuroscience and beyond.
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